molecular formula C12H11Br2Cl2N B599131 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide CAS No. 1204811-98-2

4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide

Cat. No.: B599131
CAS No.: 1204811-98-2
M. Wt: 399.935
InChI Key: NIZRCSOAAQXVMQ-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is a chemical compound with the molecular formula C12H11Br2Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and propyl groups attached to the quinoline ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with quinoline as the starting material.

    Bromination: The quinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Chlorination: The brominated quinoline is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 6 and 7 positions.

    Alkylation: The chlorinated and brominated quinoline is then alkylated with propyl bromide to introduce the propyl group at the 2-position.

    Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine and chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline derivatives with ketone or carboxylic acid functional groups.

    Reduction: Reduced quinoline derivatives with hydrogen replacing bromine and chlorine atoms.

    Substitution: Substituted quinoline derivatives with various functional groups replacing bromine and chlorine atoms.

Scientific Research Applications

4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6,7-dichloroquinoline: Lacks the propyl group at the 2-position.

    6,7-Dichloro-2-propylquinoline: Lacks the bromine atom at the 4-position.

    4-Bromo-2-propylquinoline: Lacks the chlorine atoms at the 6 and 7 positions.

Uniqueness

4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is unique due to the presence of both bromine and chlorine atoms along with the propyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1204811-98-2

Molecular Formula

C12H11Br2Cl2N

Molecular Weight

399.935

IUPAC Name

4-bromo-6,7-dichloro-2-propylquinoline;hydrobromide

InChI

InChI=1S/C12H10BrCl2N.BrH/c1-2-3-7-4-9(13)8-5-10(14)11(15)6-12(8)16-7;/h4-6H,2-3H2,1H3;1H

InChI Key

NIZRCSOAAQXVMQ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC(=C(C=C2C(=C1)Br)Cl)Cl.Br

Synonyms

4-Bromo-6,7-dichloro-2-propylquinoline hydrobromide

Origin of Product

United States

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